molecular formula C17H27N5O3S B6530660 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946224-46-0

2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530660
CAS No.: 946224-46-0
M. Wt: 381.5 g/mol
InChI Key: ALNFNGVAIZNZKK-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic small molecule characterized by a cyclopentyl-acetamide core linked via a sulfonamide bridge to a piperazine ring substituted with a pyrimidine moiety.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c23-16(14-15-4-1-2-5-15)18-8-13-26(24,25)22-11-9-21(10-12-22)17-19-6-3-7-20-17/h3,6-7,15H,1-2,4-5,8-14H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNFNGVAIZNZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(pyrimidin-2-yl)piperazine. This can be achieved by reacting pyrimidine with piperazine under controlled conditions.

    Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Acetamide Formation: The sulfonylated piperazine is reacted with 2-bromoethyl acetamide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a ligand for various receptors or enzymes. Its piperazine and pyrimidine moieties suggest it could interact with biological macromolecules in unique ways.

Medicine

The compound’s structure indicates potential pharmacological activity. It could be explored as a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyrimidine groups are known to bind to various biological targets, potentially affecting signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with sulfonamide- and piperazine-containing molecules, such as N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine) and N-[(4-Aminophenyl)sulfonyl]-N-(pyrimidin-2-yl)acetamide . Below is a comparative analysis based on structural motifs and inferred properties:

Table 1: Structural and Functional Comparison

Feature 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide Acetylsulfadiazine N-[(4-Aminophenyl)sulfonyl]-N-(pyrimidin-2-yl)acetamide
Core Structure Cyclopentyl-acetamide Phenyl-acetamide Phenyl-acetamide with aminophenyl group
Sulfonamide Linkage Ethyl-sulfonamide bridge to piperazine Direct sulfamoyl linkage Direct sulfamoyl linkage with aminophenyl
Heterocyclic Substituent Pyrimidin-2-yl-piperazine Pyrimidin-2-yl Pyrimidin-2-yl
Reported Applications Not available in provided evidence Antibacterial (sulfonamide) Intermediate or impurity in sulfonamide drug synthesis

Key Observations:

Sulfonamide Functionality : Unlike Acetylsulfadiazine, which has a classic sulfamoyl group directly attached to the aromatic ring (a hallmark of sulfonamide antibiotics), the target compound employs a more complex ethyl-sulfonamide bridge. This may reduce antibacterial activity but could enhance receptor binding specificity .

Piperazine vs. Piperazine derivatives are often utilized in CNS-targeting drugs (e.g., antipsychotics) due to their ability to cross the blood-brain barrier.

Limitations of Available Evidence

The provided evidence lacks critical data for a robust comparison:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Data: No studies on bioavailability, metabolism, or toxicity are cited.
  • Target Affinity: No binding or inhibition assays for receptors/enzymes are mentioned.
  • Synthetic Routes : Details on synthesis or purity (e.g., impurity profiles akin to those in ) are absent.

Recommendations for Further Research

Structural Elucidation : Use X-ray crystallography (via programs like SHELX ) to resolve the compound’s 3D conformation and compare it with analogs.

Biological Screening : Test against kinase panels or bacterial strains to assess functional overlap with sulfonamide antibiotics .

Computational Modeling : Predict binding modes using the piperazine-pyrimidine motif as a scaffold for virtual screening.

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